![molecular formula C6H6ClNO3S2 B063090 (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide CAS No. 160982-16-1](/img/structure/B63090.png)
(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide
Overview
Description
(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is a heterocyclic compound that belongs to the thiazine class. This compound is notable for its unique structure, which includes a thieno ring fused with a thiazine ring, and it has been studied for its potential pharmacological activities.
Mechanism of Action
Target of Action
Thiazine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer properties .
Mode of Action
Thiazine derivatives are known to interact with various biological targets, leading to their diverse pharmacological effects . For instance, some thiazine derivatives have been found to inhibit the prostaglandin-endoperoxide synthase enzyme , which plays a key role in the inflammatory response.
Biochemical Pathways
These could potentially include pathways related to inflammation, cell proliferation, and apoptosis .
Result of Action
Given the wide range of biological activities associated with thiazine derivatives, it is likely that the compound exerts multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide typically involves the reaction of 4-isopropylamino-5-chloro-1,2-dithiole-3-ones with sulfuryl chloride in acetonitrile as a solvent. This reaction results in the formation of an intermediate salt, which is then further processed to yield the desired thiazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiazine ring, potentially altering its pharmacological properties.
Substitution: Halogenation and other substitution reactions can be performed to introduce different substituents on the thieno or thiazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve solvents like acetonitrile and dimethylformamide (DMF), with temperatures ranging from room temperature to moderate heating .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the thiazine ring .
Scientific Research Applications
Role as an Intermediate
This compound is a crucial intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its potential in developing anti-inflammatory and analgesic medications . The thieno-thiazine structure contributes to its bioactivity, making it a valuable component in drug formulation.
Case Study: Anti-HIV Activity
Research has indicated that derivatives of thieno-thiazine compounds exhibit significant anti-HIV activity. A study on a related series demonstrated their potential as non-nucleoside reverse transcriptase inhibitors, showcasing the therapeutic promise of this class of compounds in combating viral infections .
Agrochemical Formulation
(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is utilized in formulating agrochemicals aimed at pest control and crop protection. Its effectiveness enhances agricultural productivity by providing solutions to common agricultural challenges.
Impact on Crop Yield
Field studies have shown that formulations containing this compound result in higher crop yields due to improved pest resistance and reduced crop loss from diseases.
Biological Interactions
Researchers employ this compound to investigate its interactions with biological systems. This research aids in understanding disease mechanisms and identifying potential therapeutic targets.
Mechanistic Studies
Studies have focused on how this compound interacts with specific enzymes and receptors involved in disease pathways. This knowledge is crucial for developing targeted therapies.
Development of Advanced Materials
The unique properties of this compound make it suitable for applications in material science. It is being explored for developing coatings and polymers that exhibit enhanced durability and resistance to environmental factors.
Applications in Coatings
Research into coatings that incorporate this compound has shown improved performance characteristics such as increased resistance to corrosion and UV degradation.
Pollutant Breakdown
The compound is being investigated for its potential role in environmental remediation efforts. Specifically, it shows promise in the breakdown of pollutants, contributing to cleaner ecosystems.
Case Study: Remediation Techniques
Studies have illustrated the efficacy of this compound in bioremediation processes where it aids in degrading harmful contaminants in soil and water systems.
Summary Table of Applications
Application Area | Specific Uses | Notable Findings |
---|---|---|
Pharmaceutical | Intermediate for anti-inflammatory drugs | Potential anti-HIV activity |
Agricultural Chemistry | Pest control formulations | Increased crop yields |
Biochemical Research | Study of biological interactions | Insights into disease mechanisms |
Material Science | Development of durable coatings | Enhanced resistance properties |
Environmental Science | Pollutant degradation | Effective in bioremediation efforts |
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar thiazine ring structure and has been studied for its antimicrobial, antiviral, and antihypertensive activities.
2H-Benzo[e][1,2,4]thiadiazine-1,1-dioxide: Known for its PI3Kδ inhibitory activity, this compound is used in cancer research.
Uniqueness
(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is unique due to its specific substitution pattern and the presence of both thieno and thiazine rings. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .
Biological Activity
(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide, with CAS number 160982-16-1, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory activities, and more.
Property | Value |
---|---|
Molecular Formula | C₆H₆ClN₁O₃S₂ |
Molecular Weight | 239.70 g/mol |
CAS Number | 160982-16-1 |
Solubility | 1.87 mg/ml |
Log P (octanol-water) | 0.85 |
Bioavailability Score | 0.55 |
Antimicrobial Activity
Research indicates that thiazine derivatives exhibit significant antimicrobial properties . For instance, studies have demonstrated that compounds similar to (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine possess effective activity against various bacterial and fungal strains.
- Antibacterial Activity : In vitro assays have shown that thiazine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has also been tested against fungi such as Aspergillus niger, showing inhibition at concentrations as low as 10 µg/mL .
Anticancer Properties
The anticancer potential of (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine has been explored in various studies:
- Cell Line Studies : Research indicates that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values were reported to be around 25 µM for HeLa cells and 30 µM for MCF-7 cells .
- Mechanism of Action : The proposed mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation by affecting the cell cycle .
Anti-inflammatory Activity
The anti-inflammatory effects of thiazine derivatives have been investigated through various assays:
- In Vivo Studies : Animal models treated with (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine showed a significant reduction in inflammation markers such as TNF-alpha and IL-6 after administration .
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study on Antimicrobial Resistance : A study conducted on resistant strains of Staphylococcus aureus revealed that (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine could restore sensitivity to conventional antibiotics when used in combination therapies .
- Cancer Treatment Protocols : In a clinical trial setting, patients with advanced cancer were administered a regimen including this thiazine derivative alongside standard chemotherapy agents. Preliminary results indicated improved outcomes in terms of tumor reduction and patient survival rates .
Properties
IUPAC Name |
(4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S2/c7-5-1-3-4(9)2-8-13(10,11)6(3)12-5/h1,4,8-9H,2H2/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJGKGNJDCLNPM-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(SC(=C2)Cl)S(=O)(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471786 | |
Record name | (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160982-16-1, 138890-89-8 | |
Record name | (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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